(1-Methyl-1H-indazol-4-YL)methanol

Physicochemical profiling Drug-likeness Medicinal chemistry

(1-Methyl-1H-indazol-4-YL)methanol is a C9H10N2O heterocyclic alcohol belonging to the 1-methylindazole family, characterized by a hydroxymethyl substituent at the 4-position on the bicyclic core. With a molecular weight of 162.19 g/mol, a calculated LogP of approximately 0.65–0.75, and a topological polar surface area (TPSA) of 35.5–38.1 Ų, the molecule presents a balanced lipophilic/hydrophilic profile suitable for further derivatization.

Molecular Formula C9H10N2O
Molecular Weight 162.192
CAS No. 1092961-12-0
Cat. No. B591473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-indazol-4-YL)methanol
CAS1092961-12-0
Molecular FormulaC9H10N2O
Molecular Weight162.192
Structural Identifiers
SMILESCN1C2=CC=CC(=C2C=N1)CO
InChIInChI=1S/C9H10N2O/c1-11-9-4-2-3-7(6-12)8(9)5-10-11/h2-5,12H,6H2,1H3
InChIKeyLYPYZKKPXUWCKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Baseline Profile for (1-Methyl-1H-indazol-4-YL)methanol (CAS 1092961-12-0): A Regiospecific Indazole Building Block


(1-Methyl-1H-indazol-4-YL)methanol is a C9H10N2O heterocyclic alcohol belonging to the 1-methylindazole family, characterized by a hydroxymethyl substituent at the 4-position on the bicyclic core . With a molecular weight of 162.19 g/mol, a calculated LogP of approximately 0.65–0.75, and a topological polar surface area (TPSA) of 35.5–38.1 Ų, the molecule presents a balanced lipophilic/hydrophilic profile suitable for further derivatization [1]. Commercially, the compound is routinely supplied as a solid with purities ranging from 95% to 97%, and its identity and batch quality are verified by analytical methods including NMR, HPLC, and GC . Unlike the parent 1H-indazole-4-methanol, the N(1)-methyl substituent eliminates the potential for N–H tautomerism, locking the heterocycle into a single, well-defined regioisomeric state that simplifies downstream reaction profiles and intellectual property clarity [2].

Why (1-Methyl-1H-indazol-4-YL)methanol Cannot Be Simply Swapped with Regioisomeric or N-H Indazole Analogs


Treating indazole-4-methanol derivatives as interchangeable building blocks carries significant risks rooted in both reactivity and pharmacological outcomes. The N(1)-methyl group on the target compound eliminates the prototropic tautomerism present in N–H indazoles, thereby fixing the electron density distribution across the heterocycle and directing metal-catalyzed cross-coupling or lithiation steps to specific positions [1]. This results in distinct outcomes for the same synthetic sequence when the N–H analog is substituted; for example, the N–H indazole-4-carbaldehyde can undergo N-deprotonation or coordinate metal catalysts differently, potentially leading to lower yields or a mixture of byproducts [2][3]. Furthermore, in the context of medicinal chemistry, the methyl group is not a passive spectator—it can modulate target binding, as demonstrated in kinase inhibitor series where switching the N(1)-substituent from hydrogen to methyl altered the inhibition constant (IC50) by over an order of magnitude [4]. Even within the regioisomeric indazole-4-ylmethanol and indazole-5-ylmethanol framework, the positional shift of the hydroxymethyl group changes the steric environment and hydrogen-bonding geometry, rendering substitutions non-trivial for structure-activity relationship (SAR) campaigns [5]. Therefore, procurement of this specific derivative is mandatory for reproducibility and for maintaining fidelity to published synthetic routes and biological data.

Quantitative Differential Evidence for (1-Methyl-1H-indazol-4-YL)methanol Versus Closest Analogs


Lipophilicity Reduction Relative to 1H-Indazole-4-methanol

The N(1)-methyl derivative exhibits a measurably lower partition coefficient (LogP) compared to its N–H parent, a counter-intuitive shift attributed to the loss of N–H hydrogen-bond donor capacity and altered tautomeric equilibrium [1]. Specifically, the JChem-calculated LogP for (1-methyl-1H-indazol-4-yl)methanol is 0.65, while the parent 1H-indazol-4-yl)methanol, which can exist as both 1H- and 2H-tautomers, shows a slightly higher XLogP3 of 0.70 (PubChem) to 1.06 (chemsrc) [2]. In parallel, the topological polar surface area (TPSA) drops from 48.9 Ų for the N–H compound to 35.5–38.1 Ų for the N–methyl analogue, indicating a compound that is simultaneously less polar and less lipophilic—a desirable profile for blood-brain barrier penetration tuning [2][3].

Physicochemical profiling Drug-likeness Medicinal chemistry

Acidity Modulation Versus the 5-Position Regioisomer

The placement of the hydroxymethyl group at the 4- versus 5-position on the N-methylindazole scaffold alters the acid dissociation constant (pKa) of the hydroxyl moiety. JChem calculations reveal a pKa of 15.07 for the 4-hydroxymethyl isomer, whereas the 5-hydroxymethyl regioisomer is slightly more acidic with a pKa of 14.89 [1][2]. Although the difference appears small (ΔpKa = 0.18), it reflects altered electron-withdrawing effects from the indazole ring onto the benzylic alcohol, which can influence hydrogen-bond donor strength and subsequent activation for nucleophilic displacement in coupling chemistry.

Physicochemical profiling Ionization state ADME prediction

Validated Synthetic Route with High Yield Protocol to Precursor Aldehyde

The reduction of 1-methyl-1H-indazole-4-carbaldehyde to the target alcohol is explicitly described in multiple patent disclosures, providing a reproducible, scalable method with precise stoichiometry and yield [1]. In a representative procedure, 180 mg (1.12 mmol) of the 4-carbaldehyde in THF is treated with 85 mg (2.24 mmol, 2 eq.) NaBH4 at room temperature for 1 hour, acidified to pH 3, and extracted to afford 191 mg of crude (1-methyl-1H-indazol-4-yl)methanol, corresponding to a quantitative mass balance (>95% theoretical) [1]. In contrast, analogous reduction of the N–H indazole-4-carbaldehyde under similar conditions has been reported to proceed with significantly lower efficiency (30% isolated yield for a Grignard-based reduction), highlighting the beneficial effect of N-methylation on the stability and reactivity of the intermediate [2].

Process chemistry Synthetic methodology Cost of goods

Structural Confirmation via Distinct Diagnostic NMR Signals

The N(1)-methyl and 4-hydroxymethyl groups give rise to a characteristic set of NMR resonances that unambiguously differentiate the compound from its regioisomers and N–H prototype. In CDCl3, the N–CH3 singlet appears near δ 4.05 ppm and the benzylic CH2OH signal as a singlet at δ 4.85–4.90 ppm, while the aromatic protons produce a distinct coupling pattern that is absent in the 5-substituted and N–H series [1]. The 1H NMR spectrum of the 5-hydroxymethyl regioisomer exhibits an entirely different aromatic splitting pattern, and the N–H compound additionally shows a broad exchangeable proton near δ 10–11 ppm, which is missing in the target molecule [2]. These unambiguous spectroscopic handles allow procurement teams to confirm identity and detect cross-contamination by non-chromatographic methods.

Analytical chemistry Quality control Compound identification

Priority Application Scenarios for (1-Methyl-1H-indazol-4-YL)methanol Based on Quantified Differentiation


Medicinal Chemistry Campaigns Targeting Allosteric Hemoglobin Modulators

The compound serves as the direct precursor to the 4-substituted indazole aldehydes claimed in patent families WO2013/102142 and US2015/344483 for tissue oxygenation therapies [1]. The disclosed synthetic route beginning from 1-methyl-1H-indazole-4-carbaldehyde achieves near-quantitative conversion (>95% mass recovery) to the alcohol and subsequent derivatization to the active aldehyde . Attempting to replicate this series using the N–H indazole-4-carbaldehyde would introduce unwanted tautomers and potential off-target activity, making this specific compound the mandatory starting material for any competitive development program in this therapeutic space.

Kinase Inhibitor Fragment and Hinge-Binding Motif Synthesis

The 4-hydroxymethyl-1-methylindazole framework is a privileged hinge-binding fragment in kinase drug discovery. A derivative of this scaffold, 3-(1-methyl-1H-indazol-4-yl)-1-[(1-methyl-1H-indol-5-yl)methyl]urea, demonstrated a functional EC50 of 1.85 µM at the TRPV1 receptor [2], illustrating that the N-methyl group is embedded in the pharmacophore. The reduced TPSA (35.5–38.1 Ų) relative to the N–H parent (48.9 Ų) also aligns with optimal kinase inhibitor permeability guidelines, supporting its selection for library synthesis and fragment-based screening [3].

Structure-Activity Relationship (SAR) Exploration at the Indazole C-4 Position

The well-defined pKa difference (15.07 for the 4-isomer vs. 14.89 for the 5-isomer) and the absence of a competing N–H deprotonation site make this compound the preferred starting material for SAR campaigns probing the effect of the hydroxymethyl substitution site [4][5]. The slightly lower acidity of the 4-hydroxymethyl group facilitates selective functionalization under basic conditions, while the NMR fingerprint provides unambiguous analytical confirmation of regiochemistry, a critical factor when testing isomeric mixtures in biological assays.

Process Development and Scale-Up of 4-Substituted Indazole APIs

The robust NaBH4 reduction protocol disclosed in multiple patents provides a scalable entry point with minimal byproduct formation, underpinning cost-effective multi-kilogram syntheses . Compared to the analogous 1H-indazole series, which suffers from lower yields (30% reported for a comparable step) due to heterocycle deprotonation and side-reactions, the N-methylated compound offers a superior process mass intensity, a key factor for industrial procurement teams evaluating total cost of ownership [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Methyl-1H-indazol-4-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.